molecular formula C9H19NO4 B14365709 2-Methylpropyl bis(methoxymethyl)carbamate CAS No. 92506-06-4

2-Methylpropyl bis(methoxymethyl)carbamate

Cat. No.: B14365709
CAS No.: 92506-06-4
M. Wt: 205.25 g/mol
InChI Key: RKVJGUAZOAITRH-UHFFFAOYSA-N
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Description

2-Methylpropyl bis(methoxymethyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl bis(methoxymethyl)carbamate typically involves the reaction of 2-methylpropylamine with methoxymethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

2-Methylpropylamine+Methoxymethyl chloroformate2-Methylpropyl bis(methoxymethyl)carbamate+HCl\text{2-Methylpropylamine} + \text{Methoxymethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 2-Methylpropylamine+Methoxymethyl chloroformate→2-Methylpropyl bis(methoxymethyl)carbamate+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl bis(methoxymethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.

Major Products Formed

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

2-Methylpropyl bis(methoxymethyl)carbamate has several scientific research applications:

    Chemistry: Used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis.

    Biology: Investigated for its potential use as an enzyme inhibitor. Carbamates are known to inhibit cholinesterase enzymes, which are important in neurotransmission.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Used in the production of polymers and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Methylpropyl bis(methoxymethyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as cholinesterases by forming a covalent bond with the active site of the enzyme. This inhibition can lead to the accumulation of neurotransmitters, affecting nerve signal transmission.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another carbamate compound with similar chemical properties.

    Methyl carbamate: A simpler carbamate with a single methoxy group.

    Phenyl carbamate: Contains a phenyl group instead of the 2-methylpropyl group.

Uniqueness

2-Methylpropyl bis(methoxymethyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its bis(methoxymethyl) groups offer additional sites for chemical modification, making it versatile for various applications.

Properties

CAS No.

92506-06-4

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

2-methylpropyl N,N-bis(methoxymethyl)carbamate

InChI

InChI=1S/C9H19NO4/c1-8(2)5-14-9(11)10(6-12-3)7-13-4/h8H,5-7H2,1-4H3

InChI Key

RKVJGUAZOAITRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N(COC)COC

Origin of Product

United States

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